molecular formula C10H14N2O B13791080 2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one

2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B13791080
M. Wt: 178.23 g/mol
InChI Key: RBMVDFYZBFHZGH-UHFFFAOYSA-N
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Description

2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has shown significant biological activities. It is part of the pyrrolopyrazine family, which is known for its diverse applications in medicinal chemistry, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one can be achieved through various methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .

Another method involves the tandem [4 + 1 + 1] annulation, which forms one carbon-carbon and two carbon-nitrogen bonds. This process includes the production of a Schiff base, a Mannich reaction, and intramolecular imine formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the nitrogen atoms and the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted derivatives, depending on the substituents introduced.

Scientific Research Applications

2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Due to its biological activities, it is explored for its potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit PIM kinases, which are involved in cell growth and survival pathways. The compound promotes the degradation of c-Myc, a protein that plays a crucial role in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its ability to inhibit PIM kinases and promote c-Myc degradation sets it apart from other similar compounds, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C10H14N2O/c1-2-5-12-8-7-11-6-3-4-9(11)10(12)13/h3-4,6H,2,5,7-8H2,1H3

InChI Key

RBMVDFYZBFHZGH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN2C=CC=C2C1=O

Origin of Product

United States

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